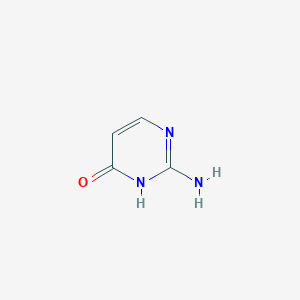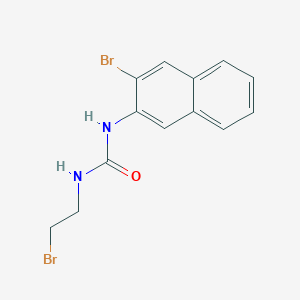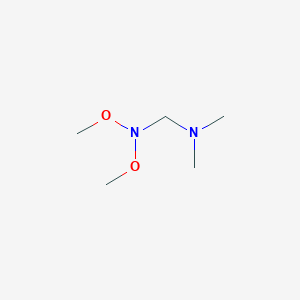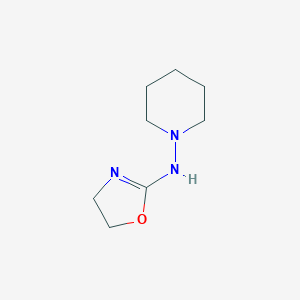![molecular formula C12H15Cl2NO B025433 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde CAS No. 19768-74-2](/img/structure/B25433.png)
3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde, also known as BCMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCMA is a member of the class of compounds known as benzaldehydes, which are widely used in the synthesis of various organic compounds.
作用机制
The mechanism of action of 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde in cancer cells is not fully understood, but it is thought to involve the induction of apoptosis, or programmed cell death. 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde has been shown to induce apoptosis in cancer cells through a variety of mechanisms, including the activation of caspases, the inhibition of anti-apoptotic proteins, and the disruption of mitochondrial function.
生化和生理效应
In addition to its anticancer activity, 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde has also been shown to exhibit a variety of other biochemical and physiological effects. For example, 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various oxidative stress-related diseases. 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde has also been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde for use in lab experiments is its relatively low cost and ease of synthesis. 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde is also readily available from commercial suppliers, which makes it easy to obtain for use in research. However, one of the main limitations of 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde is its potential toxicity, which may limit its use in certain applications.
未来方向
There are many potential future directions for research on 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde, including the development of new synthetic methods for producing the compound, the investigation of its potential as a therapeutic agent for the treatment of various diseases, and the elucidation of its mechanism of action in cancer cells. Additionally, further studies are needed to determine the safety and toxicity of 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde, particularly in vivo.
合成方法
The synthesis of 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde can be achieved through a variety of methods, with one of the most common being the reaction of 3-amino-4-methylbenzaldehyde with bis(2-chloroethyl)amine. The reaction is typically carried out in the presence of a suitable solvent and a catalyst, and the resulting product is purified through a series of steps.
科学研究应用
3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde has been used in a variety of scientific research applications, including as a fluorescent probe for detecting metal ions and as a reagent for the synthesis of various organic compounds. One of the most promising applications of 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde is in the field of cancer research, where it has been shown to exhibit potent anticancer activity against a variety of human cancer cell lines.
属性
CAS 编号 |
19768-74-2 |
|---|---|
产品名称 |
3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde |
分子式 |
C12H15Cl2NO |
分子量 |
260.16 g/mol |
IUPAC 名称 |
3-[bis(2-chloroethyl)amino]-4-methylbenzaldehyde |
InChI |
InChI=1S/C12H15Cl2NO/c1-10-2-3-11(9-16)8-12(10)15(6-4-13)7-5-14/h2-3,8-9H,4-7H2,1H3 |
InChI 键 |
DEOICCGWRFAQNC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C=O)N(CCCl)CCCl |
规范 SMILES |
CC1=C(C=C(C=C1)C=O)N(CCCl)CCCl |
其他 CAS 编号 |
19768-74-2 |
同义词 |
3-(Bis(2-chloroethyl)amino)-4-methylbenzaldehyde |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



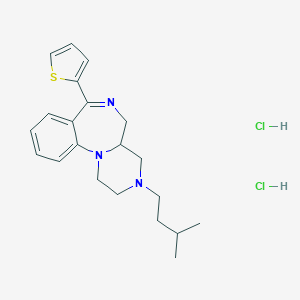

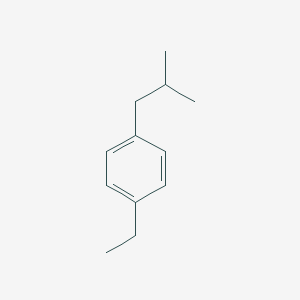

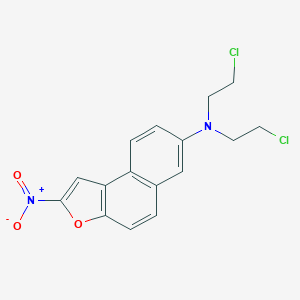
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
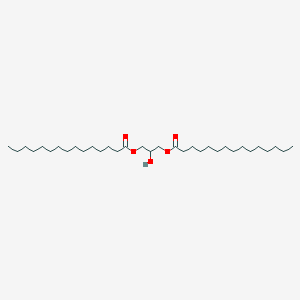

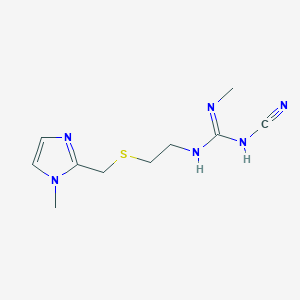
![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)
